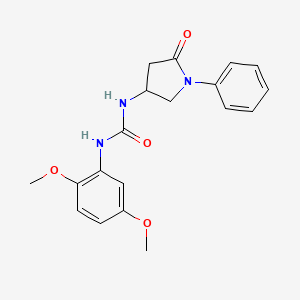

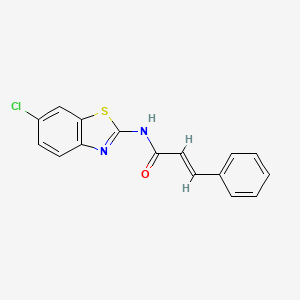

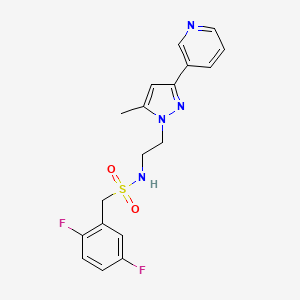

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide," often involves catalytic reactions in water, contributing to greener, environmentally friendly processes. Techniques such as one-pot synthesis have been highlighted for their efficiency and minimal environmental impact (Chidrawar, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives plays a crucial role in their biological activity. Spectroscopic methods, including high-resolution magnetic resonance, are essential tools for elucidating the conformation and structure of these compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Benzothiazole compounds are versatile in chemical reactions, serving as foundational units in the synthesis of various bioactive heterocyclic compounds. Their reactivity with nitrogen-based nucleophiles leads to a wide range of bioactive fused heterocyclic compounds, showcasing their importance in pharmaceutical sciences (Farghaly et al., 2023).

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Properties

Benzothiazole derivatives, such as the one mentioned, have been extensively studied for their coordination chemistry and the properties of their complexes. Boča et al. (2011) presented a comprehensive review of the chemistry and properties of compounds containing benzothiazole moieties, focusing on their preparation, spectroscopic properties, magnetic properties, and their biological and electrochemical activity. This research underscores the potential of benzothiazole derivatives in developing novel materials with specific magnetic and electrochemical properties (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry

Kamal et al. (2015) reviewed the therapeutic potential of benzothiazole derivatives, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles have emerged as potential antitumor agents, some of which are in clinical use for treating various diseases. This review emphasizes the structural simplicity and synthetic accessibility of benzothiazole derivatives, which provide a foundation for developing new chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Synthesis and Structural Properties

Research on the synthesis and structural properties of novel substituted benzothiazole derivatives has led to insights into their conformation and potential applications. For example, Issac and Tierney (1996) explored the synthesis of novel substituted thiazolidin-4-ones, providing valuable information on the structural characteristics of these compounds. This work contributes to the broader understanding of how variations in substitution patterns on the benzothiazole ring can affect the properties and potential applications of these compounds (Issac & Tierney, 1996).

Optoelectronic Materials

The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has been identified as a valuable approach for creating novel optoelectronic materials. Lipunova et al. (2018) reported on the application of benzothiazole derivatives in electronic devices, highlighting their significance in the development of luminescent elements, photoelectric conversion elements, and image sensors. This review points to the growing interest in benzothiazole derivatives for their luminescent properties and their potential in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEWBKCJFLEYIY-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

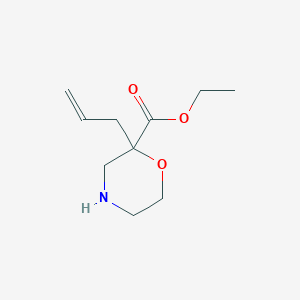

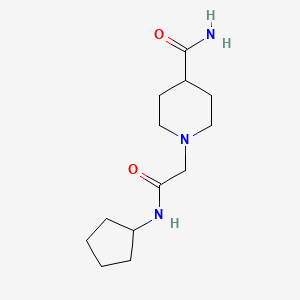

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)

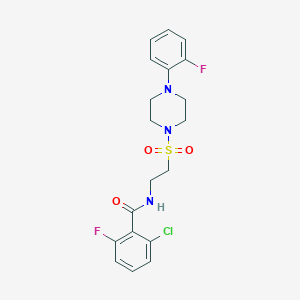

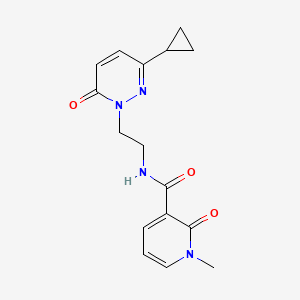

![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

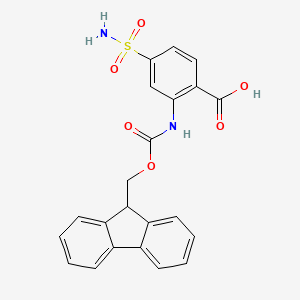

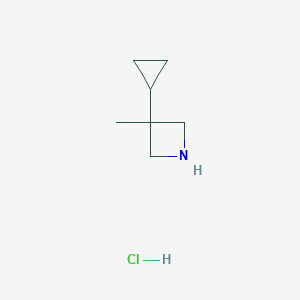

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)

![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)